molecular formula C2H4F3NOS B1382145 2,2,2-Trifluoroethane-1-sulfinamide CAS No. 1803591-85-6

2,2,2-Trifluoroethane-1-sulfinamide

Cat. No.: B1382145
CAS No.: 1803591-85-6
M. Wt: 147.12 g/mol
InChI Key: UVJUCYNOWRPOFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoroethane-1-sulfinamide is an organic compound with the molecular formula C2H4F3NOS It is characterized by the presence of trifluoromethyl and sulfinamide functional groups

Scientific Research Applications

2,2,2-Trifluoroethane-1-sulfinamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

Sulfonimidates, a class of compounds to which 2,2,2-trifluoroethane-1-sulfinamide belongs, have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents .

Mode of Action

It’s known that sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses . This suggests that this compound may interact with its targets by transferring its sulfinamide group, thereby modifying the target’s structure and function.

Action Environment

It’s known that sulfonimidates are susceptible to elevated temperatures and acidic conditions , suggesting that these factors could potentially influence the action of this compound.

Biochemical Analysis

Biochemical Properties

2,2,2-Trifluoroethane-1-sulfinamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which can influence the activity and stability of the enzymes. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, leading to alterations in downstream signaling cascades. Additionally, this compound has been reported to affect the expression of specific genes involved in metabolic pathways, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction. For example, this compound can inhibit enzyme activity by occupying the active site, thereby blocking substrate access. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. It has been observed that the compound remains stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been found to exert beneficial effects on metabolic pathways and cellular function. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the impact of this compound becomes pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are catalyzed by enzymes such as cytochrome P450, which play a crucial role in the biotransformation of this compound. The metabolic flux and levels of metabolites are influenced by the presence of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues. The localization and accumulation of this compound can impact its activity and function, influencing cellular processes and metabolic pathways .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. This localization can affect the activity and function of this compound, as it interacts with biomolecules within these compartments. For example, the compound may be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoroethane-1-sulfinamide typically involves the reaction of trifluoroethanol with sulfinyl chloride in the presence of a base. The reaction conditions often include low temperatures and an inert atmosphere to prevent side reactions. The general reaction scheme is as follows:

CF3CH2OH+SOCl2CF3CH2SOCl+HCl\text{CF}_3\text{CH}_2\text{OH} + \text{SOCl}_2 \rightarrow \text{CF}_3\text{CH}_2\text{SOCl} + \text{HCl} CF3​CH2​OH+SOCl2​→CF3​CH2​SOCl+HCl

CF3CH2SOCl+NH2OHCF3CH2SONH2+HCl\text{CF}_3\text{CH}_2\text{SOCl} + \text{NH}_2\text{OH} \rightarrow \text{CF}_3\text{CH}_2\text{SO}\text{NH}_2 + \text{HCl} CF3​CH2​SOCl+NH2​OH→CF3​CH2​SONH2​+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and controlled reaction environments ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoroethane-1-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonamides.

    Reduction: Reduction reactions can convert the sulfinamide group to a sulfide.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products:

    Oxidation: Sulfonamides

    Reduction: Sulfides

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • 2,2,2-Trifluoroethanesulfonamide
  • Trifluoromethanesulfonamide
  • Trifluoroethanol

Comparison: 2,2,2-Trifluoroethane-1-sulfinamide is unique due to the presence of both trifluoromethyl and sulfinamide groups, which confer distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications.

Properties

IUPAC Name

2,2,2-trifluoroethanesulfinamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4F3NOS/c3-2(4,5)1-8(6)7/h1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJUCYNOWRPOFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)S(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.